molecular formula C29H23Cl2NO2 B1418665 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 1194550-56-5

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B1418665
CAS No.: 1194550-56-5
M. Wt: 488.4 g/mol
InChI Key: RFPXSBPPTIPBLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the LFA-1/ICAM-1 pathway . LFA-1 (Lymphocyte function-associated antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are proteins that play crucial roles in the immune response, particularly in leukocyte adhesion and activation.

Mode of Action

The compound acts as a potent antagonist of the LFA-1/ICAM-1 interaction . By binding to LFA-1, it prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting the adhesion of leukocytes to the endothelium. This disruption of the LFA-1/ICAM-1 interaction can modulate the immune response.

Pharmacokinetics

Its solubility in organic solvents such as dichloromethane and dimethyl sulfoxide suggests that it may have good bioavailability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target. More research is needed to fully understand these influences .

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid plays a significant role in biochemical reactions, particularly as a potent antagonist of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction . This interaction is crucial in the immune response, and inhibiting it can have therapeutic benefits in conditions such as dry eye syndrome. The compound interacts with various enzymes and proteins, including LFA-1, by binding to its active site and preventing its interaction with ICAM-1 .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to reduce inflammation in ocular tissues by inhibiting the LFA-1/ICAM-1 interaction, which is often overexpressed in conditions like dry eye disease . This inhibition leads to decreased leukocyte adhesion and migration, thereby reducing inflammation and improving cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the LFA-1 integrin on leukocytes . This binding prevents LFA-1 from interacting with ICAM-1 on endothelial cells, thereby inhibiting the adhesion and migration of leukocytes to sites of inflammation. Additionally, the compound may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the development of therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites may also exhibit biological activity, contributing to its overall therapeutic effects. Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and safety in clinical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as ocular tissues in the case of dry eye treatment . The compound’s distribution profile is essential for understanding its therapeutic potential and optimizing its delivery methods.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Comparison with Similar Compounds

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPXSBPPTIPBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reactant of Route 5
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5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reactant of Route 6
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

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